![molecular formula C13H21NO4 B087438 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1250997-05-7](/img/structure/B87438.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

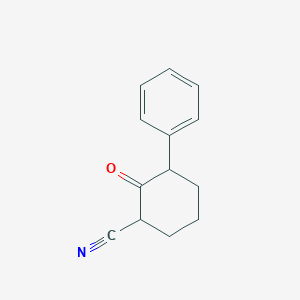

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, also known as t-Boc-2-aza-bicyclo[2.2.2]octane-6-carboxylic acid, is an organic compound that is widely used in organic synthesis as a protecting group for amines. It is a derivative of bicyclic secondary amines, which are nitrogen-containing organic compounds that can be used in a variety of organic synthesis applications. The t-Boc-2-aza-bicyclo[2.2.2]octane-6-carboxylic acid is a versatile compound that is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

The compound has been a focus in the synthesis of chiral cyclic amino acid esters, contributing to the field of organic chemistry and drug development. For example, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrated the compound's role in creating enantiomerically pure structures without the need for chiral catalysts or separation by chiral column chromatography. The structural elucidation through X-ray diffraction revealed its bicyclic nature, comprising lactone and piperidine groups, highlighting its potential in the synthesis of complex organic molecules (Moriguchi et al., 2014).

Conformationally Restricted Analogues

The research into 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid has also extended into the synthesis of conformationally restricted nonchiral pipecolic acid analogues. These analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic and 2-azabicyclo[2.2.2]octane-1-carboxylic acids, serve as practical syntheses routes yielding high yields. Such compounds are of interest for their application in peptidomimetics and drug design due to their rigid structures and potential for inducing specific biological activities (Radchenko et al., 2009).

Peptidomimetics Synthesis

In the context of peptidomimetic synthesis, the compound has been utilized for the construction of azabicyclo[X.Y.0]alkane amino acids, acting as rigid dipeptide mimetics. This has significant implications for structure-activity studies in peptide-based drug discovery, allowing for the efficient synthesis of various diastereomers of constrained peptidomimetic structures. Such advancements demonstrate the compound's utility in enhancing the toolbox available for medicinal chemistry and the development of novel therapeutics (Mandal et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, also known as 2-boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . .

Mode of Action

Tropane alkaloids often function by binding to and modulating the activity of various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, which can include modulation of neurotransmitter activity, leading to changes in perception, mood, and behavior .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICQNBQLGTZYCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)